molecular formula C15H27NO3 B1473613 t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate CAS No. 913747-75-8

t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate

Cat. No. B1473613
M. Wt: 269.38 g/mol
InChI Key: ZDRYVHGHYNTABW-UHFFFAOYSA-N
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Description

T-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate, commonly known as BOBC, is a chemical compound that has generated significant interest in various scientific fields1. It has a molecular formula of C15H27NO3 and a molecular weight of 269.38 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate. However, related compounds such as tert-Butyl (trans-4- (2-oxoethyl)cyclohexyl)carbamate have been synthesized2. More research would be needed to determine the exact synthesis process for t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate.



Molecular Structure Analysis

The molecular structure of t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate is defined by its molecular formula, C15H27NO31. Unfortunately, I couldn’t find specific information on the 3D structure or conformation of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate. However, related compounds such as 4-t-Butylcyclohexanone have been involved in sodium borohydride reduction reactions3.



Physical And Chemical Properties Analysis

T-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate has a molecular weight of 269.38 g/mol1. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of this compound.


Safety And Hazards

The safety and hazards associated with t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate are not clear from the available information. It’s important to handle all chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for research on t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate are not clear from the available information. Given its molecular structure and the interest it has generated in various scientific fields1, it could be a subject of further study in areas such as organic chemistry, medicinal chemistry, and materials science.


properties

IUPAC Name

tert-butyl N-[4-(3-oxobutyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-11(17)5-6-12-7-9-13(10-8-12)16-14(18)19-15(2,3)4/h12-13H,5-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRYVHGHYNTABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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